Cas no 1379351-90-2 (3-(aminomethyl)but-3-en-1-ylbenzene)

3-(Aminomethyl)but-3-en-1-ylbenzene is a versatile organic compound featuring both an amine and an alkene functional group attached to a benzene ring. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for applications requiring further functionalization or cross-coupling reactions. The presence of the reactive aminomethyl and vinyl groups allows for selective modifications, enabling its use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its well-defined reactivity profile and stability under standard conditions enhance its utility in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in demanding chemical processes.
3-(aminomethyl)but-3-en-1-ylbenzene structure
1379351-90-2 structure
Product name:3-(aminomethyl)but-3-en-1-ylbenzene
CAS No:1379351-90-2
MF:C11H15N
Molecular Weight:161.243502855301
CID:5919941
PubChem ID:143278404

3-(aminomethyl)but-3-en-1-ylbenzene 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)but-3-en-1-ylbenzene
    • [3-(aminomethyl)but-3-en-1-yl]benzene
    • 1379351-90-2
    • DTXSID401304722
    • EN300-1868199
    • Benzenebutanamine, beta-methylene-
    • インチ: 1S/C11H15N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6H,1,7-9,12H2
    • InChIKey: JFGFZWSJNONZGR-UHFFFAOYSA-N
    • SMILES: NCC(=C)CCC1C=CC=CC=1

計算された属性

  • 精确分子量: 161.120449483g/mol
  • 同位素质量: 161.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 26Ų

3-(aminomethyl)but-3-en-1-ylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1868199-0.25g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
0.25g
$1078.0 2023-09-18
Enamine
EN300-1868199-0.05g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
0.05g
$983.0 2023-09-18
Enamine
EN300-1868199-10.0g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
10g
$5037.0 2023-06-02
Enamine
EN300-1868199-0.1g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
0.1g
$1031.0 2023-09-18
Enamine
EN300-1868199-5.0g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
5g
$3396.0 2023-06-02
Enamine
EN300-1868199-2.5g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
2.5g
$2295.0 2023-09-18
Enamine
EN300-1868199-5g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
5g
$3396.0 2023-09-18
Enamine
EN300-1868199-1.0g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
1g
$1172.0 2023-06-02
Enamine
EN300-1868199-1g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
1g
$1172.0 2023-09-18
Enamine
EN300-1868199-0.5g
[3-(aminomethyl)but-3-en-1-yl]benzene
1379351-90-2
0.5g
$1124.0 2023-09-18

3-(aminomethyl)but-3-en-1-ylbenzene 関連文献

3-(aminomethyl)but-3-en-1-ylbenzeneに関する追加情報

Comprehensive Overview of 3-(aminomethyl)but-3-en-1-ylbenzene (CAS No. 1379351-90-2): Properties, Applications, and Industry Insights

The compound 3-(aminomethyl)but-3-en-1-ylbenzene (CAS No. 1379351-90-2) is a specialized organic molecule featuring a unique combination of an aromatic benzene ring and an aliphatic amine-functionalized butene chain. This structural duality enables its versatility in synthetic chemistry, particularly in the development of advanced pharmaceutical intermediates, agrochemicals, and functional polymers. As industries increasingly prioritize sustainable and efficient chemical processes, this compound has garnered attention for its potential in green chemistry applications and catalysis.

One of the most searched questions regarding 3-(aminomethyl)but-3-en-1-ylbenzene revolves around its synthesis methods. Researchers often explore its preparation via Michael addition reactions or reductive amination of corresponding carbonyl precursors. The presence of both amine and alkene functional groups allows for further derivatization, making it a valuable building block in medicinal chemistry. Recent studies highlight its role in designing bioactive molecules, particularly those targeting neurological pathways or anti-inflammatory agents, aligning with the growing demand for central nervous system (CNS) therapeutics.

From an industrial perspective, CAS 1379351-90-2 is often discussed in forums focusing on high-value fine chemicals. Its stability under moderate conditions and compatibility with transition-metal catalysts make it suitable for cross-coupling reactions, a hot topic in organic synthesis optimization. Additionally, its potential in material science—such as modifying epoxy resins or polyurethane coatings—resonates with trends in smart materials and adhesive technologies.

Environmental and regulatory considerations are also frequently associated with this compound. While not classified as hazardous, its handling requires standard laboratory safety protocols. Users searching for 3-(aminomethyl)but-3-en-1-ylbenzene SDS (Safety Data Sheet) typically seek information on its storage conditions (e.g., inert atmosphere, low humidity) and compatibility with common solvents like THF, DCM, or ethanol. These details are critical for process scale-up in GMP manufacturing.

Emerging applications of 1379351-90-2 include its use in click chemistry and bioconjugation, driven by the rise of targeted drug delivery systems. The alkene moiety facilitates thiol-ene reactions, while the primary amine enables NHS ester coupling—key techniques in proteomics and antibody-drug conjugate (ADC) development. Such interdisciplinary relevance positions this compound at the intersection of biotechnology and small-molecule research.

In summary, 3-(aminomethyl)but-3-en-1-ylbenzene (CAS No. 1379351-90-2) exemplifies innovation in modern chemistry. Its multifaceted reactivity, coupled with alignment to trends like precision medicine and sustainable materials, ensures its continued relevance. For researchers and manufacturers, understanding its structure-activity relationships and process economics will be pivotal in unlocking its full potential.

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